1H-pyrazolo[3,4-d]pyridazine
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Overview
Description
1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrazolo[3,4-d]pyridazine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. Another method includes the reaction of pyrazole derivatives with nitriles under acidic conditions . These reactions typically require refluxing in solvents such as ethanol or acetic acid and may involve catalysts like sulfuric acid or phosphoric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyrazolopyridazine dioxides.
Reduction: Dihydropyrazolopyridazines.
Substitution: Amino or thio-substituted pyrazolopyridazines.
Scientific Research Applications
1H-pyrazolo[3,4-d]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
1H-pyrazolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
Comparison with Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine
- Pyridazine
- Pyridazinone
- Pyrazolo[3,4-c]pyridazine
Properties
Molecular Formula |
C5H4N4 |
---|---|
Molecular Weight |
120.11 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)3-7-6-1/h1-3H,(H,8,9) |
InChI Key |
RDNNZYOQZGCDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CN=N1 |
Origin of Product |
United States |
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